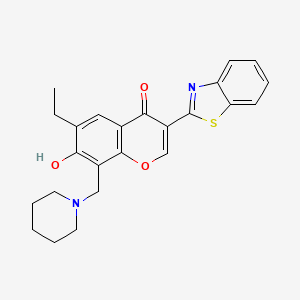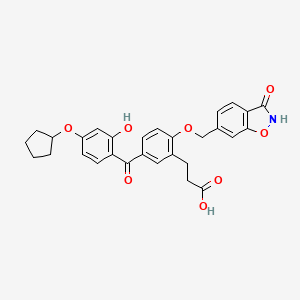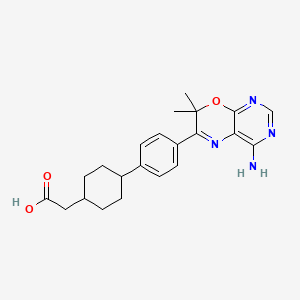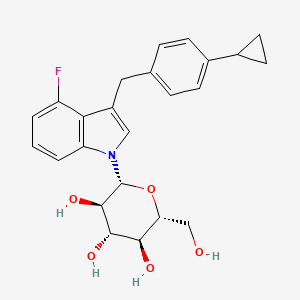
Tarafenacin
Overview
Description
Tarafenacin is a small molecule drug that acts as a highly selective muscarinic M3 receptor antagonist. It has been investigated primarily for its potential use in treating overactive bladder syndrome and urinary incontinence . The compound’s chemical formula is C21H20F4N2O2, and it is known for its high selectivity and potency .
Scientific Research Applications
Chemistry: Used as a model compound for studying muscarinic receptor antagonists and their interactions with receptors.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Explored as a therapeutic agent for treating overactive bladder syndrome and urinary incontinence.
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Target of Action
Tarafenacin primarily targets the M3 muscarinic receptor . The M3 muscarinic receptor is involved in the contraction of human bladder and gastrointestinal smooth muscle, saliva production, and iris sphincter function .
Mode of Action
This compound interacts with its target, the M3 muscarinic receptor, by selectively antagonizing it . This means that this compound binds to the M3 muscarinic receptor and inhibits its function, thereby reducing the contractions of the bladder muscle and other effects mediated by this receptor .
Biochemical Pathways
It is understood that the m3 muscarinic receptor, when activated by acetylcholine, leads to phosphoinositide hydrolysis, resulting in muscle contraction . By antagonizing the M3 muscarinic receptor, this compound likely disrupts this pathway, reducing muscle contractions .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of muscle contractions mediated by the M3 muscarinic receptor . This can lead to a decrease in the urgency to urinate, which is particularly beneficial in conditions like overactive bladder .
Action Environment
It is known that factors such as the presence of other drugs can impact the effectiveness of a medication . For instance, certain drugs that inhibit the enzymes responsible for metabolizing this compound could potentially increase its concentration in the body, thereby enhancing its effects .
Safety and Hazards
The most common adverse event associated with Tarafenacin is dry mouth . Other side effects may include constipation, headache, dizziness, dry mouth, or blurred vision . It should not be used in people with urinary retention . It is not known whether this compound will harm an unborn baby or if it passes into breast milk .
Biochemical Analysis
Biochemical Properties
Tarafenacin plays a crucial role in biochemical reactions by selectively inhibiting the M3 muscarinic acetylcholine receptor. This receptor is primarily involved in smooth muscle contraction, glandular secretion, and other parasympathetic nervous system functions . This compound exhibits a high binding affinity for the M3 receptor (Ki = 0.19 nM), with a selectivity approximately 200 times greater than for the M2 receptor . This selectivity is essential for its therapeutic efficacy and reduced side effects.
Cellular Effects
This compound influences various cellular processes by inhibiting the M3 muscarinic acetylcholine receptor. This inhibition leads to a reduction in smooth muscle contractions, particularly in the bladder, which is beneficial for treating overactive bladder syndrome . Additionally, this compound affects cell signaling pathways by blocking the receptor-mediated activation of phospholipase C, which in turn reduces the production of inositol trisphosphate and diacylglycerol . These changes impact gene expression and cellular metabolism, ultimately leading to decreased muscle contractions and glandular secretions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the M3 muscarinic acetylcholine receptor, thereby preventing the binding of acetylcholine . This competitive inhibition blocks the receptor’s activation and subsequent downstream signaling pathways. By inhibiting the receptor, this compound reduces the activation of phospholipase C, leading to decreased levels of inositol trisphosphate and diacylglycerol . These molecules are critical for calcium release from intracellular stores and protein kinase C activation, respectively, which are essential for smooth muscle contraction and glandular secretion.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation . Long-term studies have shown that this compound maintains its efficacy in reducing smooth muscle contractions and glandular secretions over extended periods
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At low doses, this compound effectively reduces bladder contractions without significant adverse effects . At higher doses, some toxic effects, such as dry mouth and constipation, have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse reactions.
Metabolic Pathways
This compound is metabolized primarily in the liver, involving cytochrome P450 enzymes . The main metabolic pathways include hydroxylation and N-dealkylation, leading to the formation of various metabolites . These metabolites are then excreted through the urine and feces. The involvement of specific enzymes and cofactors in these metabolic pathways is crucial for understanding the pharmacokinetics and potential drug interactions of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with various transporters and binding proteins, which facilitate its localization and accumulation in target tissues . The distribution of this compound is influenced by its physicochemical properties, such as lipophilicity and molecular size, which affect its ability to cross cell membranes and reach its target receptors.
Subcellular Localization
This compound’s subcellular localization is primarily within the plasma membrane, where it binds to the M3 muscarinic acetylcholine receptor . This localization is essential for its inhibitory effects on receptor-mediated signaling pathways. Additionally, post-translational modifications, such as phosphorylation, may influence this compound’s activity and function by altering its binding affinity and receptor interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tarafenacin can be synthesized through a multi-step process involving the formation of a carbamate linkage. The synthesis typically begins with the preparation of the intermediate compounds, followed by the coupling of these intermediates to form the final product. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process to produce the compound in larger quantities. This typically requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tarafenacin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at various positions on the aromatic rings of the compound.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in modified aromatic compounds .
Comparison with Similar Compounds
Similar Compounds
Darifenacin: Another M3 receptor antagonist used for treating overactive bladder.
Solifenacin: Similar to Darifenacin, it is used for managing urinary incontinence and overactive bladder.
Tolterodine: A non-selective muscarinic receptor antagonist used for similar indications.
Uniqueness of Tarafenacin
This compound is unique due to its high selectivity for the M3 receptor, which reduces the likelihood of side effects associated with non-selective muscarinic receptor antagonists . This selectivity makes it a promising candidate for treating overactive bladder with potentially fewer adverse effects .
Properties
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] N-(3-fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F4N2O2/c22-15-2-1-3-16(10-15)27(11-13-8-17(23)20(25)18(24)9-13)21(28)29-19-12-26-6-4-14(19)5-7-26/h1-3,8-10,14,19H,4-7,11-12H2/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZDMXYRRQJIBJ-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)N(CC3=CC(=C(C(=C3)F)F)F)C4=CC(=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)OC(=O)N(CC3=CC(=C(C(=C3)F)F)F)C4=CC(=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301319099 | |
| Record name | Tarafenacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301319099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
385367-47-5 | |
| Record name | Tarafenacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=385367-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tarafenacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0385367475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tarafenacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301319099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TARAFENACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDV98UN52Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-4-[(2R)-9-[(5S)-5-[(4S)-1,4-dihydroxy-4-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1681847.png)

![5-((2-(Diethylamino)ethyl)amino)-8-hydroxy-6H-imidazo[4,5,1-de]acridin-6-one](/img/structure/B1681850.png)



![4-[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B1681855.png)



![N-{[5-(diethylsulfamoyl)thiophen-2-yl]methyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B1681861.png)


